![molecular formula C19H13BrO4 B3037145 2-Bromo-4-formyl-6-methoxyphenyl naphthalene-1-carboxylate CAS No. 443294-58-4](/img/structure/B3037145.png)
2-Bromo-4-formyl-6-methoxyphenyl naphthalene-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common approach, and in some cases, this is paired with a Matteson–CH2– homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but relatively unknown transformation .Scientific Research Applications
Anticancer Applications : A study by Dhuda et al. (2021) involved synthesizing various triazole-substituted phenyl acetamides using a process related to the compound . These molecules showed potent inhibitory activities against different cancer cell lines, particularly in CNS, Melanoma, and Breast cancer panels (Dhuda, Kapadiya, Ladva, Jivani, & Modha, 2021).
Chirality Sensing : Bentley and Wolf (2014) developed stereodynamic probes for rapid binding of amines, amino alcohols, or amino acids. These probes, based on a naphthalene scaffold (similar to the compound ), were successful in chirality sensing of several compounds (Bentley & Wolf, 2014).
Regeneration of Phenols from Ethers : Boovanahalli, Kim, and Chi (2004) used high nucleophilicity of bromide ion in ionic liquid for the nucleophilic displacement in ethers to regenerate phenols, a method potentially applicable to compounds like 2-Bromo-4-formyl-6-methoxyphenyl naphthalene-1-carboxylate (Boovanahalli, Kim, & Chi, 2004).
Synthesis of Non-Steroidal Anti-Inflammatory Agents : Xu and He (2010) discussed the synthesis of 2-Bromo-6-methoxynaphthalene, a closely related compound, as an intermediate in the preparation of anti-inflammatory agents like nabumetone and naproxen (Xu & He, 2010).
Fluorescence Imaging Applications : Yoon et al. (2019) synthesized o-Phenylazonaphthol derivatives, including a compound structurally related to this compound, for fluorescence imaging applications (Yoon, Jo, Park, Kim, Kim, & Lee, 2019).
Energetics and Reactivity of α-Naphthalenes : Silva, Freitas, and Ribeiro da Silva (2014) conducted a study on the energetics and reactivity of formyl and methoxy α-naphthalene derivatives, providing insights into the structure and reactivity of compounds like this compound (Silva, Freitas, & Ribeiro da Silva, 2014).
Synthesis of Fluoronaphthoic Acids : Tagat et al. (2002) described the synthesis of fluorinated versions of naphthoic acids, which are structurally related to the compound . These acids are found in several biologically active compounds (Tagat, McCombie, Nazareno, Boyle, Kozlowski, Chackalamannil, Josien, Wang, & Zhou, 2002).
properties
IUPAC Name |
(2-bromo-4-formyl-6-methoxyphenyl) naphthalene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrO4/c1-23-17-10-12(11-21)9-16(20)18(17)24-19(22)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIHSVHKDLKNOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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